2-Amino-4-(ethylsulfonimidoyl)butanoic acid
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Overview
Description
2-Amino-4-(ethylsulfonimidoyl)butanoic acid is a non-proteinogenic α-amino acid It is characterized by the presence of an ethylsulfonimidoyl group attached to the butanoic acid backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-4-(ethylsulfonimidoyl)butanoic acid typically involves the reaction of homocysteine with ethylsulfonyl chloride under controlled conditions. The reaction proceeds through the formation of an intermediate sulfonamide, which is subsequently converted to the desired sulfonimidoyl compound. The reaction conditions often include the use of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with careful control of reaction parameters such as temperature, pH, and reaction time. Purification steps such as crystallization or chromatography may be employed to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
2-Amino-4-(ethylsulfonimidoyl)butanoic acid can undergo various chemical reactions, including:
Oxidation: The sulfonimidoyl group can be oxidized to form sulfonyl derivatives.
Reduction: Reduction reactions can convert the sulfonimidoyl group to sulfonamide or thiol derivatives.
Substitution: The amino and carboxyl groups can participate in substitution reactions to form derivatives such as esters or amides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents such as acyl chlorides or alkyl halides can be used for substitution reactions.
Major Products
Oxidation: Sulfonyl derivatives.
Reduction: Sulfonamide or thiol derivatives.
Substitution: Ester or amide derivatives.
Scientific Research Applications
2-Amino-4-(ethylsulfonimidoyl)butanoic acid has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential role in metabolic pathways and enzyme interactions.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Amino-4-(ethylsulfonimidoyl)butanoic acid involves its interaction with specific molecular targets and pathways. The sulfonimidoyl group can interact with enzymes and proteins, potentially inhibiting or modifying their activity. This interaction can affect various biochemical pathways, leading to changes in cellular functions.
Comparison with Similar Compounds
Similar Compounds
- 2-Amino-4-(butylsulfonimidoyl)butanoic acid
- 2-Amino-4-(pentylsulfonimidoyl)butanoic acid
- 2-Amino-4-(diethylsulfamoyl)butanoic acid
Uniqueness
2-Amino-4-(ethylsulfonimidoyl)butanoic acid is unique due to its specific ethylsulfonimidoyl group, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and interactions with biological targets, making it a valuable compound for research and industrial applications.
Properties
CAS No. |
5072-23-1 |
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Molecular Formula |
C6H14N2O3S |
Molecular Weight |
194.25 g/mol |
IUPAC Name |
2-amino-4-(ethylsulfonimidoyl)butanoic acid |
InChI |
InChI=1S/C6H14N2O3S/c1-2-12(8,11)4-3-5(7)6(9)10/h5,8H,2-4,7H2,1H3,(H,9,10) |
InChI Key |
QALBWPROXXYJKZ-UHFFFAOYSA-N |
Canonical SMILES |
CCS(=N)(=O)CCC(C(=O)O)N |
Origin of Product |
United States |
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